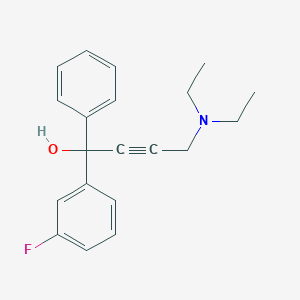
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol
Descripción
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol is a complex organic compound with a unique structure that includes a diethylamino group, a fluorophenyl group, and a phenylbutynol backbone
Propiedades
Fórmula molecular |
C20H22FNO |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(diethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol |
InChI |
InChI=1S/C20H22FNO/c1-3-22(4-2)15-9-14-20(23,17-10-6-5-7-11-17)18-12-8-13-19(21)16-18/h5-8,10-13,16,23H,3-4,15H2,1-2H3 |
Clave InChI |
AMRGNGVPYMRCEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
SMILES canónico |
CCN(CC)CC#CC(C1=CC=CC=C1)(C2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of a phenylacetylene derivative with a diethylamino group, followed by the introduction of a fluorophenyl group through a substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Aplicaciones Científicas De Investigación
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of target proteins and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Diethylamino)-1-phenylbut-2-yn-1-ol: Lacks the fluorophenyl group, which may affect its reactivity and interactions.
4-(Dimethylamino)-1-(3-fluorophenyl)-1-phenylbut-2-yn-1-ol: Contains a dimethylamino group instead of a diethylamino group, potentially altering its chemical properties.
Uniqueness
4-(Diethylamino)-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol is unique due to the presence of both the diethylamino and fluorophenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


